molecular formula C19H29N3O B2455267 N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopentanecarboxamide CAS No. 1049374-09-5

N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopentanecarboxamide

Cat. No. B2455267
CAS RN: 1049374-09-5
M. Wt: 315.461
InChI Key: UOYCZZMARMEEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . The specific synthesis process is not detailed in the available resources.

Scientific Research Applications

Antibacterial Activity

A study reported the synthesis and evaluation of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, with modifications in N-substituents showing potent in vitro antibacterial activities against MRSA and VRE resistant Gram-positive strains such as Staphylococcus and Enterococcus. These compounds demonstrated more potent in vitro activities but were less active in vivo compared to linezolid (S. Jang et al., 2004).

Antiviral Potential

Research on novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives explored their potential for treating HIV. These compounds were synthesized using microwave-assisted synthesis and evaluated for their inhibitory activities on cell–cell fusion, indicative of potential antiviral applications (Zhiyong Weng et al., 2011).

Sigma-Selective Compounds

A series of novel 4-phenylpiperidinyl and (4-phenylpiperazinyl)alkyl 1-phenylcyclopentanecarboxylates was synthesized, showing high affinity and selectivity for sigma 1 and sigma 2 sites. These findings suggest applications in developing sigma-selective agents for therapeutic uses (R. Hudkins et al., 1994).

Anticonvulsant Properties

Another study synthesized a library of new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential anticonvulsant agents. These compounds displayed broad spectra of activity across various preclinical seizure models, with one molecule showing a superior safety profile compared to clinically relevant antiepileptic drugs (K. Kamiński et al., 2015).

Tuberculostatic Activity

Research into the tuberculostatic activity of certain (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives highlighted their potential in treating tuberculosis, with minimum inhibiting concentrations (MIC) ranging from 25 to 100 mg/ml (H. Foks et al., 2004).

Future Directions

Given the anti-inflammatory activities of these compounds , future research could focus on further understanding their mechanisms of action, optimizing their synthesis, and assessing their potential as therapeutic agents in relevant disease models.

Mechanism of Action

Target of Action

The primary target of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in muscle activation, learning, and memory .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged activation of the post-synaptic neuron, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . Acetylcholine, which is normally broken down by AChE, accumulates in the synaptic cleft due to the inhibition of AChE . This leads to prolonged activation of cholinergic receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of AChE by N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of conditions characterized by cognitive impairment, such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic variations . .

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(17-7-4-5-8-17)20-11-6-12-21-13-15-22(16-14-21)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCZZMARMEEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.